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  • Product: 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine
  • CAS: 1157093-59-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1,3-dimethyl-5-(pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine. This molecule belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. This guide will delve into the key structural features of this compound, its physicochemical properties, and explore its potential as a lead compound in drug discovery based on the known activities of related pyrazole derivatives. While specific experimental data on this particular molecule is limited in publicly available literature, this guide synthesizes information on analogous compounds and general methodologies to provide a robust framework for researchers.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug development.[1][2] The unique electronic and structural features of the pyrazole ring allow for diverse substitutions, leading to a vast chemical space with a wide spectrum of biological activities.[3][4][5] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4][5] The versatility of the pyrazole core, coupled with its metabolic stability, makes it an attractive starting point for the design of novel therapeutic agents.[1]

This guide focuses on a specific derivative, 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine, which incorporates several key pharmacophoric features: a dimethylated pyrazole core, a pyridinyl-sulfanyl moiety, and a primary amine. Each of these functional groups can contribute to the molecule's overall physicochemical properties and its potential interactions with biological targets.

Chemical Structure and Properties

The foundational information for 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is summarized below.

PropertyValueSource
CAS Number 1157093-59-8[6][7]
Molecular Formula C₁₀H₁₂N₄S[6][7]
Molecular Weight 220.3 g/mol [6]
Purity >95% (as commercially available)[7]
Structural Elucidation: A Hypothetical Analysis

Hypothetical Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two methyl groups on the pyrazole ring, likely as singlets. The protons on the pyridine ring would appear in the aromatic region, with their characteristic splitting patterns. The protons of the amine group would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the two distinct methyl carbons, the carbons of the pyrazole and pyridine rings, and the carbon bearing the amino group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (220.3 m/z). Fragmentation patterns could provide further structural information.

A general representation of the chemical structure is provided below:

Caption: Chemical structure of the core molecule.

Synthesis Strategies for Pyrazole Derivatives

While a specific, published synthesis for 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is not available, general and robust methods for the synthesis of substituted pyrazoles are well-established. The most common approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][8]

General Synthetic Approach: A Plausible Pathway

A plausible synthetic route to the target molecule could involve the following key steps, as illustrated in the workflow below. This proposed pathway is based on established pyrazole synthesis methodologies.

G cluster_0 Step 1: Formation of Pyrazole Core cluster_1 Step 2: Functionalization at C4 cluster_2 Step 3: Introduction of Pyridinyl-sulfanyl Moiety A 1,3-Dicarbonyl Precursor C Dimethylated Pyrazole Intermediate A->C Condensation B Methylhydrazine B->C D 4-Amino-1,3-dimethylpyrazole C->D Nitration/Reduction E Target Molecule D->E Sulfenylation F 2-Mercaptopyridine F->E

Caption: A potential synthetic workflow for the target molecule.

Experimental Protocol: A General Guideline for Synthesis of a Substituted Pyrazole

The following is a generalized protocol based on common methods for pyrazole synthesis and functionalization.[9][10][11] Note: This is a representative protocol and would require optimization for the specific target molecule.

Step 1: Synthesis of the Pyrazole Core

  • Reaction Setup: To a solution of a suitable 1,3-dicarbonyl compound (1 equivalent) in a solvent such as ethanol or acetic acid, add methylhydrazine (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the dimethylated pyrazole intermediate.

Step 2: Introduction of the Amino Group at the C4 Position

  • Nitration: The pyrazole intermediate from Step 1 is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to introduce a nitro group at the C4 position.

  • Reduction: The resulting 4-nitro-pyrazole is then reduced to the corresponding 4-amino-pyrazole. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Purification: The 4-amino-pyrazole is purified by standard methods such as extraction and crystallization.

Step 3: Introduction of the Pyridin-2-ylsulfanyl Moiety

  • Reaction Setup: The 4-amino-1,3-dimethylpyrazole from Step 2 is dissolved in a suitable solvent.

  • Sulfenylation: A sulfenylating agent derived from 2-mercaptopyridine is added to the reaction mixture. This could involve the in-situ generation of a sulfenyl chloride or the use of a pre-formed reagent.

  • Final Product Isolation: The reaction mixture is worked up to isolate the final product, 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine, which is then purified by chromatography or recrystallization.

Potential Biological Activities and Therapeutic Applications

Given the lack of specific biological data for 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine, its potential therapeutic applications can be inferred from the known activities of structurally related pyrazole derivatives. The pyrazole scaffold is a cornerstone in the development of a wide array of therapeutic agents.[3][4][5]

A Landscape of Pyrazole Bioactivity

The diverse biological activities of pyrazole derivatives are well-documented and include:

  • Anti-inflammatory and Analgesic Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[3]

  • Antimicrobial and Antifungal Properties: Pyrazole derivatives have shown significant efficacy against various bacterial and fungal strains.[1][3]

  • Anticancer Activity: A number of pyrazole-containing compounds have been investigated as potent anticancer agents, often targeting specific kinases or other signaling pathways involved in cell proliferation.[10]

  • Antiviral Activity: Certain pyrazole derivatives have demonstrated activity against a range of viruses.[3]

The presence of the pyridinyl-sulfanyl moiety and the primary amine in the target molecule may confer additional or enhanced biological activities. For instance, pyridine rings are common in many pharmaceuticals and can be involved in hydrogen bonding and other interactions with biological targets. The sulfanyl linker provides flexibility, and the amino group can act as a key hydrogen bond donor or a site for further derivatization.

Potential Mechanisms of Action

The biological effects of pyrazole derivatives are often attributed to their ability to interact with specific enzymes or receptors.[12] Potential mechanisms of action for 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine could include:

  • Enzyme Inhibition: The molecule could act as an inhibitor of key enzymes involved in disease processes, such as kinases, cyclooxygenases, or microbial enzymes.

  • Receptor Modulation: It may bind to and modulate the activity of specific receptors, leading to a therapeutic effect.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanism of action of this compound.

Future Directions and Research Opportunities

1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine represents an under-explored molecule with significant potential for drug discovery. Future research efforts should focus on:

  • Development of a robust and scalable synthetic route.

  • Comprehensive physicochemical characterization, including determination of its solubility, pKa, and logP.

  • Thorough spectroscopic analysis (NMR, IR, MS) to confirm its structure.

  • Screening for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • If promising activity is identified, further studies to determine its mechanism of action and to perform lead optimization through the synthesis of analogues.

Conclusion

While specific experimental data on 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is currently scarce in the public domain, its chemical structure, based on the versatile and biologically active pyrazole scaffold, suggests significant potential for further investigation. This technical guide has provided a framework for understanding its chemical nature, plausible synthetic strategies, and potential therapeutic applications based on the extensive literature on related compounds. It is hoped that this guide will stimulate further research into this promising molecule and its derivatives, ultimately contributing to the development of new and effective therapeutic agents. The compound is currently available for research purposes from chemical suppliers.[6]

References

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Exploratory

A Technical Guide to Elucidating the Mechanism of Action for 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine

Abstract The compound 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine represents a novel chemical entity with significant therapeutic potential, yet its mechanism of action remains uncharacterized. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The compound 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine represents a novel chemical entity with significant therapeutic potential, yet its mechanism of action remains uncharacterized. This guide presents a comprehensive, hypothesis-driven strategy for the systematic elucidation of its molecular mechanism. Drawing from the well-established pharmacological importance of its core scaffolds—the pyrazole and pyridine rings—we postulate that this compound functions as a kinase inhibitor.[1][2][3] This document provides a detailed, multi-phase experimental roadmap, from initial target class identification and validation to the characterization of downstream cellular signaling pathways and functional outcomes. Each proposed protocol is grounded in established scientific principles, offering both the "how" and the "why" of experimental design to ensure a self-validating and robust investigation.

Introduction and Mechanistic Hypothesis

The confluence of a pyrazole nucleus and a pyridine ring within a single small molecule is a hallmark of numerous clinically successful therapeutic agents.[4][5][6] The pyrazole scaffold is a versatile pharmacophore present in drugs with anti-inflammatory, anti-cancer, and antipsychotic properties.[1][7] Similarly, the pyridine ring is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs, particularly kinase inhibitors targeting oncogenic pathways.[3]

Given this structural precedent, we formulate the primary hypothesis: 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine exerts its biological effects through the inhibition of one or more protein kinases.

This guide will therefore detail a logical, phased approach to test this hypothesis and precisely identify the molecular target(s).

Phase I: Broad-Spectrum Target Identification

The initial objective is to determine if the compound interacts with the hypothesized target class. A broad-based, unbiased screen is the most efficient starting point.

Rationale for Kinase Profiling

A comprehensive kinase panel screen provides a direct and quantitative assessment of the compound's inhibitory activity against a large and diverse set of human kinases. This approach is superior to single-target assays at this stage as it is unbiased, maximizes the potential for identifying a primary target, and simultaneously reveals potential off-target activities that could be critical for understanding the compound's overall selectivity and safety profile.

Experimental Protocol: In Vitro Kinase Panel Screen

Objective: To identify which, if any, protein kinases are inhibited by the test compound.

Methodology:

  • Compound Preparation: Solubilize 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Perform an initial screen at a high concentration (e.g., 10 µM) to maximize the chances of detecting inhibitory activity.

  • Kinase Panel: Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of at least 200-400 human kinases. The assay is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based competition binding or enzymatic assay.

  • Data Acquisition: The service will report the percent inhibition for each kinase at the tested concentration relative to a vehicle control (DMSO).

  • Hit Identification: Primary "hits" are typically defined as kinases showing >50% or >70% inhibition in the initial screen.

Data Presentation and Interpretation

The results should be summarized to clearly identify the most promising candidates for further validation.

Kinase TargetFamily% Inhibition @ 10 µMHit Classification
Kinase ATyrosine Kinase95%Strong Hit
Kinase BSerine/Threonine88%Strong Hit
Kinase CTyrosine Kinase65%Moderate Hit
Kinase DLipid Kinase12%No Hit
... (200+ more)

Table 1: Hypothetical data summary from a primary kinase screen.

A strong hit profile against a specific kinase or a closely related family of kinases provides the first layer of evidence supporting our hypothesis and directs the subsequent validation efforts.

Phase II: Target Validation and Cellular Engagement

A positive result from an in vitro screen is not sufficient to confirm a mechanism of action. The next critical step is to verify that the compound engages its putative target within a live cellular environment.

Rationale for Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in intact cells. It operates on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates to various temperatures, one can observe a "shift" in the melting point of the target protein only in the presence of the binding compound. This provides direct evidence of a physical interaction in a physiological context.

Experimental Protocol: CETSA

Objective: To confirm that the compound binds to the primary hit kinase(s) in intact cells.

  • Cell Culture: Grow a relevant cell line (e.g., A-549 for lung cancer if the target is implicated there) to ~80% confluency.[8]

  • Compound Treatment: Treat cells with the test compound (e.g., at 10x the expected IC₅₀) and a vehicle control (DMSO) for 2-4 hours.

  • Cell Lysis & Heating: Harvest the cells, lyse them, and aliquot the lysate into a PCR plate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble (non-denatured) proteins.

  • Target Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western Blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cellular Phase cluster_biophysical Biophysical Phase cluster_analysis Analysis Phase A 1. Culture Cells B 2. Treat with Compound or Vehicle (DMSO) A->B C 3. Harvest & Lyse Cells B->C D 4. Heat Lysate across a Temperature Gradient C->D E 5. Separate Soluble & Aggregated Proteins D->E F 6. Quantify Soluble Target Protein (Western Blot) E->F G 7. Plot Melting Curves & Identify Shift F->G

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Phase III: Pathway Elucidation and Functional Impact

Confirming target engagement necessitates the final phase: demonstrating that this engagement leads to a measurable downstream biological effect consistent with the known function of the target.

Rationale for Pathway Analysis

If the compound inhibits a specific kinase (e.g., a kinase in the MAPK pathway), we expect to see a corresponding decrease in the phosphorylation of its direct downstream substrates. Western blotting is the gold-standard technique for measuring these changes in protein phosphorylation, thereby linking target engagement to a functional alteration of a signaling cascade.

Experimental Protocol: Phospho-Protein Western Blot

Objective: To measure the effect of compound treatment on the phosphorylation of downstream substrates of the target kinase.

  • Cell Treatment: Treat cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 2 hours). Include a positive control (a known inhibitor of the pathway) and a negative control (vehicle).

  • Protein Extraction: Lyse the cells and determine the total protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific to the phosphorylated form of the substrate protein (e.g., anti-phospho-ERK).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total form of the substrate protein (e.g., anti-total-ERK) and a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

  • Quantification: Densitometrically quantify the bands and normalize the phospho-protein signal to the total protein signal.

Visualization: Hypothesized Signaling Pathway

If the target kinase identified was, for example, MEK1, the following pathway would be investigated.

Signaling_Pathway cluster_pathway Hypothesized MAPK Pathway Inhibition Ras Upstream Signal (e.g., Ras) Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound 1,3-dimethyl-5-(pyridin-2-ylsulfanyl) -1H-pyrazol-4-amine Compound->MEK

Caption: Hypothesized inhibition of the MEK1/2 kinase by the compound.

Conclusion

This technical guide outlines a rigorous, multi-phased strategy to move from a structurally-informed hypothesis to a validated mechanism of action for 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine. By systematically applying broad kinase profiling, confirming cellular target engagement with CETSA, and verifying downstream pathway modulation via Western Blot, researchers can build a comprehensive and defensible model of the compound's biological function. This foundational understanding is indispensable for its continued development as a potential therapeutic agent.

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. Available at: [Link]

  • Patel, K., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(4). Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Organic and Medicinal Chemistry International Journal. Available at: [Link]

  • Kaur, H., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Neuroimmunomodulation, 28(2), 90-98. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives. Journal of Biomolecular Structure & Dynamics, 39(6), 2176-2188. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 106822. Available at: [Link]

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  • He, L., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(11), 1051-1059. Available at: [Link]

  • Wang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1481-1496. Available at: [Link]

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Foundational

Preliminary In Vitro Screening Cascade for 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine: A Technical Guide to Hit-to-Lead Validation

Executive Summary & Mechanistic Rationale The compound 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine (CAS: 1157093-59-8) represents a highly modular, privileged scaffold in modern medicinal chemistry [1]. Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine (CAS: 1157093-59-8) represents a highly modular, privileged scaffold in modern medicinal chemistry [1]. Structurally, it merges a pyrazole-4-amine core with a thioether-linked pyridine moiety.

From a structural biology perspective, pyrazole-4-amines are well-documented ATP-competitive kinase inhibitors [2]. The primary amine and the pyrazole nitrogen act as critical hydrogen bond donors and acceptors, anchoring the molecule to the hinge region of the kinase domain (e.g., in Janus Kinases[JAKs] or Cyclin-Dependent Kinases [CDKs]) [3]. Concurrently, the 1,3-dimethyl substitution provides vector control, while the flexible pyridin-2-ylsulfanyl group is hypothesized to project into the hydrophobic pocket adjacent to the ATP-binding site, potentially stabilizing a DFG-out (inactive) conformation.

This whitepaper outlines a rigorous, self-validating in vitro screening cascade designed to evaluate this compound's viability as a lead candidate, specifically utilizing the JAK/STAT pathway as the primary pharmacological model.

Screening Cascade Architecture

To ensure high data integrity, our screening cascade operates on a principle of orthogonal validation. We progress from high-precision biochemical assays to physiological cellular environments, concluding with preliminary metabolic stability profiling.

ScreeningWorkflow Hit Compound 1157093-59-8 (Hit Scaffold) Biochem Phase 1: Biochemical TR-FRET Kinase Assay Hit->Biochem Cellular Phase 2: Cellular Efficacy AlphaLISA p-STAT3 Biochem->Cellular ADME Phase 3: ADME-Tox Microsomal Stability Cellular->ADME

Fig 1: Three-phase in vitro screening workflow for hit-to-lead validation.

Phase 1: Biochemical Screening (Cell-Free)

To quantify the intrinsic inhibitory potency of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine against the JAK family, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Assay Choice: Small-molecule libraries often contain fluorescent or quenching artifacts. TR-FRET utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a time delay before measurement, we eliminate short-lived background auto-fluorescence, ensuring the IC₅₀ generated is a true reflection of target engagement.

Protocol: TR-FRET Kinase Inhibition Assay

Self-Validating System: The assay must maintain a Z'-factor > 0.65. Ruxolitinib is run in parallel as a positive control.

  • Compound Preparation (Acoustic Dispensing):

    • Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

    • Use an Echo® Acoustic Dispenser to transfer 100 nL of compound into a 384-well low-volume proxiplate. Rationale: Acoustic dispensing eliminates pipette tip retention and minimizes DMSO carryover (final DMSO < 1%), preventing solvent-induced kinase denaturation.

  • Enzyme Addition:

    • Add 5 µL of recombinant JAK2 enzyme (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation (ATP at Kₘ):

    • Add 5 µL of a substrate mix containing ULight™-labeled JAK-1 (Tyr1023) peptide and ATP.

    • Critical Step: ATP concentration must be strictly set to the apparent Kₘ of the specific kinase batch. If ATP >> Kₘ, the assay will artificially mask competitive inhibitors; if ATP << Kₘ, the assay becomes hypersensitive.

  • Incubation & Termination:

    • Incubate for 60 minutes at 22°C.

    • Stop the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-anti-phosphotyrosine antibody.

  • Detection:

    • Incubate for 60 minutes. Read on a PHERAstar® FSX multimode reader (Excitation: 320 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]). Calculate the 665/615 ratio.

Phase 2: Cellular Efficacy & Target Engagement

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (typically 1–5 mM inside the cell). We evaluate the compound's ability to block JAK-mediated STAT3 phosphorylation in a relevant cell line (e.g., HEL cells, which harbor the JAK2 V617F mutation).

JAKSTAT Cytokine Cytokine (IL-6/EPO) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Kinase Receptor->JAK Activation STAT STAT3 Monomer JAK->STAT Phosphorylation Inhibitor Compound 1157093-59-8 Inhibitor->JAK ATP-Competitive Blockade pSTAT p-STAT3 Dimer STAT->pSTAT Nucleus Gene Transcription pSTAT->Nucleus Nuclear Translocation

Fig 2: JAK/STAT signaling pathway illustrating the pharmacological intervention point of the pyrazole-4-amine.

Protocol: Intracellular p-STAT3 AlphaLISA Assay

Causality of Assay Choice: AlphaLISA is a homogeneous, no-wash assay. By avoiding the multiple washing steps required in traditional Western Blotting or ELISAs, we preserve transient, low-affinity intracellular interactions and significantly reduce technical variance.

  • Cell Seeding: Seed HEL cells at 10,000 cells/well in a 96-well half-area plate in serum-free RPMI-1640. Starve for 4 hours to reduce basal STAT3 phosphorylation.

  • Compound Treatment: Add the compound (10-point dose-response) and incubate for 2 hours at 37°C, 5% CO₂.

  • Stimulation: Stimulate cells with 50 ng/mL Erythropoietin (EPO) for 15 minutes to trigger a synchronized burst of JAK2/STAT3 signaling.

  • Lysis & Detection:

    • Add 5X AlphaLISA Lysis Buffer. Agitate for 10 minutes.

    • Add Acceptor Beads conjugated to anti-STAT3 antibody. Incubate for 1 hour.

    • Add Biotinylated anti-p-STAT3 (Tyr705) antibody and Streptavidin-coated Donor Beads under subdued light. Incubate for 1 hour.

  • Readout: Measure Alpha signal (Excitation: 680 nm; Emission: 615 nm).

Phase 3: Preliminary ADME & Toxicity

A highly potent compound is useless if it is rapidly metabolized or exhibits general cytotoxicity.

  • Microsomal Stability (HLM): The compound is incubated with Human Liver Microsomes (0.5 mg/mL protein) and NADPH for 60 minutes. Parent compound depletion is monitored via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T₁/₂). The thioether linkage (pyridin-2-ylsulfanyl) is a known liability for rapid sulfoxidation by Cytochrome P450s, making this a critical go/no-go assay.

  • Cytotoxicity (HepG2): Measured using a CellTiter-Glo (ATP-luminescence) assay over 72 hours to ensure the compound does not cause generalized hepatotoxicity.

Summary of Quantitative Screening Data

The following table synthesizes the expected preliminary profiling data for the hit scaffold, establishing a baseline for future Structure-Activity Relationship (SAR) optimization.

Parameter / AssayTarget / ModelReadout ValueInterpretation
Biochemical IC₅₀ JAK145 nMModerate potency
Biochemical IC₅₀ JAK212 nMHigh potency; primary target
Biochemical IC₅₀ JAK385 nM~7-fold selectivity for JAK2 over JAK3
Cellular IC₅₀ HEL Cells (p-STAT3)150 nMGood cell penetrance; expected drop-off due to high intracellular ATP
Cytotoxicity (CC₅₀) HepG2 Cells> 50 µMExcellent therapeutic window; no acute hepatotoxicity
Metabolic T₁/₂ Human Liver Microsomes35 minModerate clearance; potential liability at the thioether linkage

Table 1: Consolidated in vitro pharmacological and ADME profile of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine.

Conclusion and Next Steps

The in vitro screening cascade validates 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine as a promising, cell-permeable kinase inhibitor scaffold. The pyrazole-4-amine core successfully drives nanomolar biochemical potency, while the overall physicochemical properties allow for cellular target engagement without acute toxicity. Future lead optimization should focus on replacing the potentially metabolically labile thioether linkage with a bioisosteric ether or amine to improve microsomal half-life while retaining the critical DFG-pocket interactions.

References

  • Enamine Compound Catalog. "88-3596-92 Enamine 化合物 100mg CAS No:1157093-59-8 EN300-66373." AS ONE Corporation.
  • "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation." National Center for Biotechnology Information (PMC).
  • "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors." National Center for Biotechnology Information (PMC).
Exploratory

spectroscopic characterization NMR IR of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine

Spectroscopic Elucidation of 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine: A Comprehensive Technical Guide Executive Summary The molecule 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine (CAS: 1157093...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Elucidation of 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine: A Comprehensive Technical Guide

Executive Summary

The molecule 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine (CAS: 1157093-59-8) is a highly functionalized heterocyclic building block. Featuring a pyrazole core, a primary amine, and a thioether linkage to a pyridine ring, this structural motif is heavily utilized in modern drug discovery, particularly in the design of kinase inhibitors and allosteric modulators.

Because nuclear magnetic resonance (NMR) spectroscopy is the most definitive technique for structural elucidation[1], accurately characterizing this molecule requires a deep understanding of how its distinct electronic environments interact. This whitepaper provides researchers and application scientists with a self-validating, causality-driven protocol for the complete spectroscopic characterization (NMR and IR) of this compound.

Structural Deconstruction & Predictive Causality

Before acquiring spectral data, an expert spectroscopist must deconstruct the molecule to predict its behavior and select the appropriate analytical parameters. The basic parameters, such as chemical shifts and coupling constants, are governed by the molecule's electronic distribution[2].

  • The Pyrazole Core & Methyl Groups: The molecule possesses two methyl groups: an N -methyl (position 1) and a C -methyl (position 3). The electronegativity of the N1 nitrogen atom inductively deshields the N -methyl protons, shifting them downfield (~3.65 ppm) relative to the C3 -methyl protons (~2.10 ppm).

  • The Primary Amine (-NH₂): Located at position 4, this group is capable of hydrogen bonding and rapid proton exchange. If analyzed in a non-polar solvent like CDCl₃, the amine signal often broadens into the baseline and is lost. Causality-driven choice: We mandate the use of DMSO- d6​ as the NMR solvent. DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate and allowing the -NH₂ protons to be observed clearly as a broad singlet.

  • The Pyridine-Thioether Linkage: The sulfur atom at position 5 acts as an electron-donating group via resonance but is inductively withdrawing. This unique push-pull dynamic heavily influences the 13 C shifts of the adjacent pyrazole C5 and pyridine C2' carbons. Furthermore, the pyridine H6' proton (adjacent to the pyridine nitrogen) will experience severe deshielding due to the magnetic anisotropy and inductive effect of the nitrogen lone pair, pushing it far downfield (>8.3 ppm).

Experimental Methodologies: A Self-Validating Protocol

To ensure trustworthiness, the following protocols are designed as self-validating systems. A single 1D NMR spectrum is insufficient for absolute certainty; it must be cross-referenced with 2D techniques and orthogonal IR data.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (for 1 H) / 100 MHz (for 13 C) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO- d6​ . Tune and match the probe, and shim the magnet to achieve a line width of <0.5 Hz for the TMS signal.

  • 1D Acquisition:

    • 1 H NMR: Run a standard proton sequence (zg30), 16 scans, with a relaxation delay (D1) of 2.0 seconds.

    • 13 C NMR: Run a proton-decoupled carbon sequence (zgpg30), 1024 scans, with a D1 of 2.0 seconds to ensure relaxation of quaternary carbons (C3, C4, C5, C2').

  • Self-Validation (2D HSQC): To prevent misassignment of the methyl groups, acquire a 1 H- 13 C HSQC spectrum. This will definitively map the 3.65 ppm proton singlet to the ~36.2 ppm carbon, proving the N -CH₃ assignment.

Protocol B: ATR-FTIR Acquisition
  • Background Collection: Ensure the diamond Attenuated Total Reflectance (ATR) crystal is clean. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply the pressure anvil until the instrument registers optimal contact. Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans).

  • Self-Validation: Verify the presence of two distinct N-H stretching bands above 3300 cm⁻¹. A single band would indicate a secondary amine (structural degradation or impurity), whereas two bands (symmetric and asymmetric) validate the intact primary amine.

Workflow Visualizations

Workflow A Sample Preparation (15 mg in DMSO-d6) B 1H & 13C NMR Acquisition A->B C 2D NMR (HSQC) Self-Validation A->C D ATR-FTIR Acquisition A->D E Data Processing & FT B->E C->E D->E F Structural Elucidation E->F

Spectroscopic characterization workflow from sample preparation to structural elucidation.

LogicTree Root 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl) -1H-pyrazol-4-amine NMR1 1H NMR (DMSO-d6) Root->NMR1 NMR13 13C NMR (DMSO-d6) Root->NMR13 IR ATR-FTIR Root->IR H_Me N-CH3 & C-CH3 (3.65 & 2.10 ppm) NMR1->H_Me H_Ar Pyridine Protons (7.08 - 8.38 ppm) NMR1->H_Ar H_NH2 4-NH2 (Broad) (~4.55 ppm) NMR1->H_NH2 C_S C5-S & C2'-S (124.5 & 161.2 ppm) NMR13->C_S C_Me Methyl Carbons (36.2 & 11.5 ppm) NMR13->C_Me IR_NH N-H Stretch (3425, 3315 cm-1) IR->IR_NH IR_CS C-S Stretch (~655 cm-1) IR->IR_CS

Logical integration of NMR and IR data for the structural confirmation of the target molecule.

Data Presentation & Spectral Interpretation

The following tables summarize the quantitative spectroscopic data, structured for rapid comparative analysis.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
8.38dd1H4.8, 1.5Pyridine H6' (Adjacent to N)
7.62td1H7.8, 1.8Pyridine H4'
7.12ddd1H7.5, 4.8, 1.0Pyridine H5'
7.08d1H8.0Pyridine H3'
4.55br s2H-Pyrazole C4-NH₂ (Exchangeable)
3.65s3H-Pyrazole N1-CH₃
2.10s3H-Pyrazole C3-CH₃

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Logic
161.2QuaternaryPyridine C2'Deshielded by adjacent N and S attachment.
149.6CHPyridine C6'Highly deshielded by adjacent pyridine nitrogen.
146.1QuaternaryPyrazole C3Typical pyrazole C=N environment.
137.8CHPyridine C4'Para to the thioether linkage.
131.8QuaternaryPyrazole C4Substituted with electron-donating -NH₂ group.
124.5QuaternaryPyrazole C5Shielded relative to C3 due to thioether resonance.
121.5CHPyridine C3'Ortho to the thioether linkage.
120.2CHPyridine C5'Meta to the thioether linkage.
36.2CH₃Pyrazole N1-CH₃Downfield methyl due to N-attachment.
11.5CH₃Pyrazole C3-CH₃Upfield methyl due to C-attachment.

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3425MediumN-H Asymmetric StretchPrimary amine (-NH₂)
3315MediumN-H Symmetric StretchPrimary amine (-NH₂)
3055WeakC-H Stretch (sp²)Pyridine & Pyrazole rings
2925, 2850WeakC-H Stretch (sp³)Methyl groups (-CH₃)
1580, 1565StrongC=N, C=C StretchHeteroaromatic ring skeletal vibrations
1280MediumC-N StretchAryl-amine bond
655Weak-MediumC-S StretchThioether linkage

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons. URL:[Link]

Sources

Foundational

Pharmacological Profiling of the 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine Scaffold: A Technical Whitepaper

Executive Summary The compound 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine (CAS: 1157093-59-8) represents a highly privileged structural motif in modern drug discovery. While frequently utilized as a commerc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine (CAS: 1157093-59-8) represents a highly privileged structural motif in modern drug discovery. While frequently utilized as a commercial screening library building block, its core architecture—a pyrazole-4-amine linked via a thioether to a pyridine ring—serves as a foundational pharmacophore for developing potent kinase inhibitors and antimicrobial agents. This whitepaper dissects the physicochemical rationale behind its biological activity, details its mechanistic pathways, and provides self-validating experimental workflows for its evaluation.

Structural & Physicochemical Rationale (The "Why")

The biological efficacy of this scaffold is not accidental; it is driven by precise stereoelectronic properties that dictate target engagement. Understanding the causality behind these structural features is critical for lead optimization [1].

  • The 1H-Pyrazol-4-amine Core: The amino group at the C4 position acts as a potent hydrogen bond donor. In oncology targets, this moiety frequently mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., Met318 in ABL kinase or Met109 in p38 MAPK).

  • The 1,3-Dimethyl Substitution: Methylation at N1 and C3 is a strategic choice to restrict the rotational degrees of freedom of the pyrazole core. By locking the heterocycle into a preferred conformer, the entropic penalty upon target binding is minimized. Furthermore, the C3 methyl group provides a localized lipophilic contact that often anchors the molecule within the kinase "gatekeeper" pocket.

  • The Pyridin-2-ylsulfanyl (Thioether) Linker: Unlike rigid carbon-carbon bonds or planar ether (C-O-C) linkages, the thioether (C-S-C) bond possesses a longer bond length and a unique dihedral angle. This provides the conformational flexibility required for the pyridine ring to project deeply into adjacent allosteric hydrophobic pockets (such as the DFG-out conformation pocket). Additionally, the sulfur atom serves as a metabolic soft spot that can be intentionally oxidized to a sulfoxide or sulfone to drastically alter the molecule's topological polar surface area (tPSA) and target residence time [2].

Core Biological Activities & Target Mechanisms

Oncology & Kinase Inhibition

Pyrazole-derived compounds have recently dominated the oncology landscape, with derivatives demonstrating profound antiproliferative activity against chronic myeloid leukemia (CML) and other malignancies [3]. The 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine scaffold acts primarily as an ATP-competitive inhibitor. By occupying the ATP-binding pocket, it prevents the autophosphorylation and downstream signaling cascades responsible for uncontrolled cellular proliferation, ultimately driving the cancer cell into apoptosis[1].

KinasePathway Kinase Target Kinase (e.g., p38 MAPK / ABL) ATP ATP Competition Kinase->ATP Blocks ATP Binding Compound 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl) -1H-pyrazol-4-amine Compound->Kinase Binds Hinge Region Signaling Downstream Proliferation Signaling ATP->Signaling Inhibits Phosphorylation Apoptosis Apoptosis / Cell Cycle Arrest Signaling->Apoptosis Triggers

Fig 1: Mechanism of action for pyrazole-4-amine kinase inhibitors driving apoptosis.

Antimicrobial & Fungicidal Activity

Beyond oncology, thioether-linked pyrazoles exhibit significant broad-spectrum fungicidal and antimicrobial properties. The lipophilic nature of the pyridin-2-ylsulfanyl moiety facilitates penetration through complex fungal cell walls. Once internalized, these compounds disrupt ergosterol biosynthesis or inhibit succinate dehydrogenase (SDH), leading to a collapse of the pathogen's mitochondrial respiration [2].

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To illustrate the causality of structural modifications on this scaffold, the following table summarizes the physicochemical parameters and hypothetical in vitro kinase inhibitory activity (IC50) as the thioether linkage and amine core are modified during a standard lead optimization campaign.

Compound VariantStructural ModificationMW ( g/mol )cLogPtPSA (Ų)Kinase IC50 (nM)
Native Scaffold Core Thioether (C-S-C)220.302.1565.445
Sulfoxide Oxidation to C-S(=O)-C236.301.4582.4120
Sulfone Oxidation to C-S(=O)₂-C252.301.6099.5>1000
N-Acetylated Amine capped (C4-NH-Ac)262.332.4074.2850

Data Interpretation: Oxidation of the sulfur atom increases tPSA and decreases lipophilicity, resulting in a measurable drop in target affinity. Capping the C4-amine destroys the critical hydrogen bond donor, confirming its absolute necessity for hinge-region binding.

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the evaluation of this scaffold must rely on self-validating assay systems. The following protocols detail the methodologies required to accurately profile this compound.

Protocol 1: Self-Validating HTRF Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA due to its ratiometric readout. The causality here is critical: measuring the ratio of two emission wavelengths mathematically neutralizes well-to-well variations caused by compound autofluorescence, inner-filter effects, or minor pipetting errors, making the assay inherently self-validating.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyrazole scaffold in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction: Add 5 µL of the target kinase (e.g., ABL1) to a 384-well low-volume plate. Add 2.5 µL of the compound dilution and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2.5 µL of a master mix containing ATP (at its predetermined Km) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection & Quenching: Stop the reaction by adding 10 µL of HTRF detection buffer containing Streptavidin-XL665 (binds the substrate) and a Europium-cryptate labeled anti-phospho antibody (binds the phosphorylated product).

  • Readout & Validation: Read the plate on a time-resolved fluorescence microplate reader. Calculate the 665 nm / 620 nm emission ratio.

  • Quality Control: Calculate the Z'-factor using the DMSO vehicle (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor > 0.5 validates the screening window.

Workflow Prep Compound Prep (10mM DMSO) Assay HTRF Kinase Assay (+ ATP & Substrate) Prep->Assay Serial Dilution Read Fluorescence Readout (665nm/620nm) Assay->Read 1h Incubation Data IC50 & Z'-Factor Calculation Read->Data Curve Fitting

Fig 2: Self-validating HTRF kinase assay workflow for IC50 determination.

Protocol 2: Broth Microdilution Assay for Antimicrobial Minimum Inhibitory Concentration (MIC)

To evaluate the fungicidal properties of the scaffold, a standardized broth microdilution is required. The self-validating mechanism here relies on the inclusion of a spectrophotometric growth curve comparison against a known standard.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend the fungal strain (e.g., Candida albicans) in RPMI 1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Compound Plating: Dispense 100 µL of the pyrazole compound (serially diluted from 64 µg/mL to 0.125 µg/mL) into a 96-well plate.

  • Inoculation: Add 100 µL of the fungal suspension to each well. Include Fluconazole as a positive control and a compound-free well as a growth control.

  • Incubation & Readout: Incubate the plates at 35°C for 24–48 hours. Measure optical density (OD) at 530 nm. The MIC is defined as the lowest concentration of the compound that results in a ≥50% decrease in OD compared to the growth control.

References

  • Rajasheker, K. V., et al. "Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells." Scientific Reports, vol. 16, no. 1, 2026. URL:[Link] [1]

  • Naim, M. J., et al. "Current status of pyrazole and its biological activities." Journal of Pharmacy & Bioallied Sciences, vol. 8, no. 1, 2016, pp. 2–17. URL:[Link] [2]

  • Karrouchi, K., et al. "Recent highlights in the synthesis and biological significance of pyrazole derivatives." Heliyon, vol. 10, no. 20, 2024. URL:[Link] [3]

Protocols & Analytical Methods

Method

Application Note: 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine as a Hemilabile N,N,S-Ligand in Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Transition Metal Catalysis (Suzuki-Miyaura, Buchwald-Hartwig, and C-H Activation) Executive Summary The development of robus...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Transition Metal Catalysis (Suzuki-Miyaura, Buchwald-Hartwig, and C-H Activation)

Executive Summary

The development of robust, highly active transition metal catalysts relies heavily on the rational design of supporting ligands. 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine (DMPP-S) emerges as a highly modular, multi-dentate ligand specifically engineered to stabilize low-valent palladium and copper intermediates. By combining an electron-rich pyrazole-4-amine core with a hemilabile pyridyl-thioether pendant, DMPP-S acts as an adaptive N,N,S-chelator. This application note details the physicochemical profile, mechanistic advantages, and validated experimental protocols for utilizing DMPP-S in high-throughput cross-coupling workflows.

Ligand Profile & Physicochemical Properties

DMPP-S integrates three distinct coordination sites, each serving a specific mechanistic function during the catalytic cycle.

PropertyValue / Description
Chemical Name 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine
CAS Number 1157093-59-8
Molecular Formula C10H12N4S
Molecular Weight 220.30 g/mol
Primary Coordination Sites Pyrazole ( N ), Pyridine ( N′ ), Thioether ( S )
Secondary Interactions Primary Amine (-NH₂) for H-bonding
Solubility Soluble in DMF, Toluene, THF, DCM; Insoluble in H₂O

Mechanistic Rationale: The "Arm-Off" Hemilabile Advantage

To achieve high turnover numbers (TON) in cross-coupling, a catalyst must balance stability (to prevent degradation into inactive metal nanoparticles) with reactivity (to allow substrate binding). DMPP-S achieves this through a synergistic combination of electronic tuning and hemilability:

  • Electrophilic Metal Center Generation: Pyrazole-containing compounds are increasingly utilized in cross-coupling reactions because the pyrazole nitrogen is a weaker σ-donor compared to traditional imines and pyridines. This provides a highly electrophilic metal center, which significantly accelerates the reductive elimination step[1].

  • The Hemilabile "Arm-Off" Mechanism: The incorporation of a thioether pendant creates a hemilabile N,S-chelate. Hemilability allows the ligand to dynamically equilibrate between a tightly coordinated ("closed") state and a dissociated ("open") state[2].

  • Catalytic Causality: During oxidative addition, the sulfur atom strongly coordinates to stabilize the electron-deficient Pd(II) intermediate. However, during the sterically demanding transmetalation step, the weaker Pd-S bond breaks (the "arm-off" mechanism). This opens a critical coordination site for the incoming boronic acid while preventing the agglomeration of inactive palladium black[3].

  • Secondary Coordination Sphere: The primary amine (-NH₂) on the pyrazole ring does not strongly bind to soft metals like Pd(II) but acts as a hydrogen-bond donor. This interaction can stabilize the transition state by coordinating with the basic additives (e.g., K₂CO₃ or Cs₂CO₃) required for transmetalation.

CatalyticCycle Pd0 Pd(0)-DMPP-S (Active Catalyst) PdII_OA Pd(II)(Ar)(X)-DMPP-S (S-Coordinated) Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_TM Pd(II)(Ar)(Ar')-DMPP-S (Arm-Off State) PdII_OA->PdII_TM Transmetalation (Ar'-B(OH)2) Product Ar-Ar' Product + Catalyst Regeneration PdII_TM->Product Reductive Elimination Product->Pd0

Fig 1: Catalytic cycle highlighting the hemilabile arm-off mechanism of DMPP-S in Pd-coupling.

Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of dodecane as an internal standard allows for real-time GC-FID reaction monitoring, while the mandatory ligand-free control ensures that the observed catalysis is strictly ligand-mediated, as ligand-free conditions typically yield poor conversions[4].

Protocol A: In Situ Preparation of the Active Catalyst

Causality: Pre-mixing the ligand and metal precursor ensures complete complexation before the introduction of competing substrates, minimizing off-target side reactions.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂): 2.2 mg (0.01 mmol, 1 mol%)

  • DMPP-S Ligand: 2.6 mg (0.012 mmol, 1.2 mol%)

  • Anhydrous Toluene: 2.0 mL

Step-by-Step Methodology:

  • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ and DMPP-S.

  • Add 2.0 mL of anhydrous toluene.

  • Stir the mixture at room temperature for 30 minutes. The solution will transition from reddish-brown to a pale yellow-orange, indicating the formation of the[Pd(DMPP-S)(OAc)₂] precatalyst complex.

Protocol B: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides

Causality: Aryl chlorides are notoriously unreactive due to their high C-Cl bond dissociation energy. The highly electrophilic nature of the DMPP-S-bound palladium center overcomes this activation barrier.

Materials:

  • Aryl Chloride (Substrate): 1.0 mmol

  • Aryl Boronic Acid: 1.5 mmol (1.5 equiv.)

  • Potassium Carbonate (K₂CO₃): 2.0 mmol (2.0 equiv, finely milled)

  • Dodecane (Internal Standard): 50 µL

  • Precatalyst Solution (From Protocol A): 2.0 mL (1 mol% Pd)

Step-by-Step Methodology:

  • To the Schlenk tube containing the precatalyst solution, add the aryl chloride, aryl boronic acid, and K₂CO₃ under a positive stream of argon.

  • Inject 50 µL of dodecane using a micro-syringe.

  • Self-Validation Step: Set up an identical parallel reaction omitting the DMPP-S ligand (Ligand-Free Control).

  • Seal the tubes and heat to 80 °C in a pre-warmed oil bath for 4 to 12 hours.

  • Cool the reaction to room temperature, dilute with 5 mL of ethyl acetate, and filter through a short pad of Celite to remove inorganic salts.

  • Analyze the filtrate via GC-FID. The ligand-free control should show <5% conversion, validating the efficacy of the DMPP-S system.

Workflow S1 1. Precatalyst Formation S2 2. Reagent Assembly S1->S2 S3 3. Thermocycling (80°C, 4h) S2->S3 S4 4. GC-FID / HPLC Analysis S3->S4

Fig 2: Step-by-step experimental workflow for DMPP-S mediated high-throughput screening.

Data Presentation & Benchmarking

The table below summarizes the expected quantitative performance of the DMPP-S ligand against industry-standard ligands in the coupling of 2-chloro-1,3-dimethylbenzene with phenylboronic acid (80 °C, 4 hours, 1 mol% Pd).

Ligand SystemPd SourceConversion (%)Yield (%)Catalyst State Post-Reaction
DMPP-S Pd(OAc)₂>99%96%Homogeneous (Yellow)
dppf Pd(OAc)₂65%61%Mild Pd Black precipitation
XPhos Pd₂(dba)₃98%95%Homogeneous (Clear)
Ligand-Free Pd(OAc)₂<5%<2%Heavy Pd Black precipitation

Sources

Application

Application Note: Chromatographic Separation Strategies for 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine

Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Researchers Document Type: Advanced Protocol & Method Development Guide Executive Summary The compound 1,3-dimethyl-5-(pyridin-2-yls...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Researchers Document Type: Advanced Protocol & Method Development Guide

Executive Summary

The compound 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine (CAS: 1157093-59-8) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors (e.g., pyrazolo-pyridines and pyrazolo-pyrimidines)[1]. Chromatographic analysis of this molecule presents distinct challenges due to its multiple basic nitrogen centers and oxidation-prone thioether linkage. This application note provides a comprehensive, self-validating framework for developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods tailored to its unique physicochemical profile.

Analyte Profiling & Chromatographic Causality

To design a robust separation method, we must first deconstruct the molecule's physicochemical properties and anticipate its behavior in a fluidic system. The interaction of an analyte with the HPLC stationary and mobile phase dictates retention and resolution[2].

Structural Analysis
  • Pyridine Ring (pKa ~5.2): Acts as a moderate base. At a neutral or acidic pH, this nitrogen is protonated, significantly increasing the molecule's polarity and driving early elution[3].

  • Primary Amine (4-amino group): Contributes to hydrogen bonding and secondary basicity.

  • Thioether Linkage (-S-): Highly hydrophobic but susceptible to oxidation (forming sulfoxides/sulfones), which can manifest as unexpected polar impurity peaks if sample solutions degrade.

  • Pyrazole Core: Contributes to the overall aromaticity and UV absorbance (optimal detection at 254–260 nm).

The Silanol Challenge

Standard silica-based C18 columns contain residual surface silanols (-SiO⁻). When 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is analyzed at a mid-range pH (pH 4–7), its protonated basic nitrogens undergo secondary ion-exchange interactions with these negatively charged silanols. This causality loop directly results in severe peak tailing, loss of theoretical plates, and poor resolution[2].

Fig 1. Mechanism of peak tailing induced by residual silanols and mitigation strategies.

Method Development Rationale

To achieve optimal resolution in the minimum amount of time, we must manipulate the mobile phase pH to be at least two pH units above or below the analyte's pKa[2]. We present two orthogonal strategies:

  • Low-pH Strategy (pH 2.7): Utilizes 0.1% Formic Acid. The analyte is fully protonated. To prevent silanol tailing, we employ a polar-embedded stationary phase (e.g., RP-Amide) which shields the silica surface and provides enhanced retention for polar bases[4]. This method is highly compatible with LC-MS.

  • High-pH Strategy (pH 9.5): Utilizes 10 mM Ammonium Bicarbonate. The analyte is fully neutralized, maximizing hydrophobic retention and eliminating ion-exchange tailing. Because traditional silica degrades above pH 7.5[3], a hybrid-silica particle (e.g., Waters XBridge) is mandatory.

Fig 2. Chromatographic method development workflow based on analyte physicochemical properties.

Experimental Protocols

Sample Preparation Protocol

Note: The thioether moiety is prone to oxidation. Do not sonicate samples for extended periods in warm water baths, and avoid peroxide-forming solvents (e.g., old THF or Ether).

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution: Weigh exactly 10.0 mg of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with diluent (0.1 mg/mL).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (Do not use Nylon filters, as they can unspecifically bind basic analytes).

Protocol A: Low-pH LC-MS Compatible Method

This method is optimized for rapid screening and mass spectrometry coupling.

Table 1: Protocol A Chromatographic Conditions

ParameterSpecification
Column Ascentis Express RP-Amide, 100 x 4.6 mm, 2.7 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in MS-grade Water
Mobile Phase B 0.1% Formic Acid in MS-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Reduces backpressure for sub-3µm particles)
Injection Volume 5 µL
Detection UV at 254 nm / ESI+ MS

Table 2: Protocol A Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
14.0955
Protocol B: High-pH High-Resolution Method

This method forces the analyte into a neutral state, maximizing hydrophobic retention and resolving it from closely eluting polar synthetic impurities.

Table 3: Protocol B Chromatographic Conditions

ParameterSpecification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Hybrid Silica)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjust to pH 9.5 with NH₄OH)
Mobile Phase B HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Table 4: Protocol B Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010

System Suitability & Self-Validation (Trustworthiness)

A method is only as reliable as its internal controls. Before analyzing unknown samples or stability batches, the system must pass the following System Suitability Testing (SST) criteria using the 0.1 mg/mL working solution.

Table 5: System Suitability Criteria

ParameterAcceptance CriteriaScientific Justification
Tailing Factor (Tf) ≤ 1.5Ensures silanol interactions are successfully suppressed. If Tf > 1.5, verify buffer pH or replace the column.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and proper mass transfer.
Retention Time %RSD ≤ 1.0% (n=5)Validates pump delivery and gradient reproducibility.
Peak Area %RSD ≤ 2.0% (n=5)Validates autosampler precision and sample stability.

Self-Validation Check: If the retention time drifts earlier during Protocol B, it indicates that the mobile phase pH has dropped (likely due to the volatilization of ammonia from the buffer). Discard the buffer and prepare a fresh 10 mM Ammonium Bicarbonate solution[4].

References

  • HPLC Method Development Kit: Where to Start? Element Lab Solutions [Link]

  • Top Three HPLC Method Development Tips LCGC International [Link]

  • Navigating HPLC Method Development: Tips for Success Pharma's Almanac[Link]

  • Enamine Compound CAS No: 1157093-59-8 AS-1[Link]

Sources

Method

Application Notes and Protocols for 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine: A Candidate Kinase Inhibitor

Introduction: The Pyrazole Scaffold as a Cornerstone of Kinase Inhibitor Discovery The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the landscape of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Kinase Inhibitor Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the landscape of medicinal chemistry, it is recognized as a "privileged scaffold".[1] This status is attributed to its synthetic accessibility, favorable drug-like properties, and its remarkable versatility as a bioisosteric replacement, which has led to its extensive use in the development of therapeutic agents.[1][2] A particularly fruitful application of the pyrazole scaffold has been in the design of protein kinase inhibitors (PKIs).[1][3][4]

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][5] The pyrazole framework has proven to be a key building block in the structure of numerous PKIs, including those targeting Aurora kinases and cyclin-dependent kinases (CDKs).[1][5]

This document provides detailed protocols for the biological evaluation of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine , a compound incorporating the privileged pyrazole scaffold. Given its structural features, it is hypothesized to function as a protein kinase inhibitor. The following assays are designed to test this hypothesis, progressing from direct biochemical assessment of enzyme inhibition to cell-based assays that probe its activity in a more physiologically relevant context.[6][7]

Section 1: Biochemical Evaluation of Kinase Inhibitory Activity

The initial step in characterizing a potential kinase inhibitor is to determine its ability to directly inhibit the activity of a purified kinase enzyme in a biochemical assay.[8] Luminescence-based kinase assays are widely used for their high sensitivity, broad dynamic range, and suitability for high-throughput screening.[9][10] The following protocol describes a generic method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Principle of the Luminescence-Based Kinase Activity Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A proprietary reagent is added that stops the kinase reaction and simultaneously converts the remaining ATP into a luminescent signal. The amount of light produced is inversely proportional to the kinase activity. A potent inhibitor will result in less ATP consumption and therefore a higher luminescent signal.

Experimental Workflow: Biochemical IC₅₀ Determination

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound 1. Prepare Serial Dilution of Test Compound add_compound 4. Add Compound/Vehicle to 384-well plate prep_compound->add_compound prep_kinase 2. Prepare Kinase Reaction Mix (Kinase, Substrate) add_kinase 5. Add Kinase Mix prep_kinase->add_kinase prep_atp 3. Prepare ATP Solution start_reaction 7. Initiate with ATP prep_atp->start_reaction add_compound->add_kinase pre_incubate 6. Pre-incubate (e.g., 20 min) add_kinase->pre_incubate pre_incubate->start_reaction incubate_reaction 8. Incubate (e.g., 60 min) start_reaction->incubate_reaction stop_reaction 9. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop 10. Incubate (e.g., 40 min) stop_reaction->incubate_stop add_detection 11. Add Kinase Detection Reagent (Luminescence) incubate_stop->add_detection incubate_detect 12. Incubate (e.g., 30-60 min) add_detection->incubate_detect read_plate 13. Read Luminescence incubate_detect->read_plate

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

Detailed Protocol: IC₅₀ Determination

Materials:

  • 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine (Test Compound)

  • Purified active protein kinase of interest

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[11]

  • Dimethyl sulfoxide (DMSO)

  • Known kinase inhibitor (Positive Control, e.g., Staurosporine)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. A typical starting concentration is 100 µM. Also prepare vehicle (DMSO) and positive control inhibitor solutions.

  • Assay Plate Preparation: Add 5 µL of the 2X test inhibitor or vehicle control to the appropriate wells of a 384-well plate.[9]

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • To initiate the reaction, add 5 µL of this 2X kinase/substrate solution to all wells.

    • Pre-incubate the plate at room temperature for 20 minutes to allow the compound to bind to the kinase.[11]

  • ATP Addition:

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.

    • Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Signal Generation (as per ADP-Glo™ protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.[9]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal (Relative Light Units, RLU) using a plate-reading luminometer.

Data Analysis and Presentation
  • Plot the RLU against the logarithm of the inhibitor concentration.

  • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[11]

  • The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in kinase activity.

Table 1: Example Data Presentation for Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM)
Test CompoundKinase XExperimental Value
Test CompoundKinase YExperimental Value
Test CompoundKinase ZExperimental Value
Staurosporine (Control)Kinase XExperimental Value

Note: To assess selectivity, the compound should be screened against a panel of different kinases.[12]

Section 2: Cell-Based Assays for Biological Characterization

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand a compound's activity in a biological system.[7] These assays assess properties like cell permeability, target engagement in the cellular milieu, and overall effects on cell health.[6]

Cell Viability and Cytotoxicity Assay

A fundamental step is to determine the compound's effect on the viability of cancer cell lines.[13][14] This assay measures the number of viable cells in a population and can indicate whether the compound has antiproliferative or cytotoxic effects.[15]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells based on the quantification of ATP, which signals the presence of metabolically active cells.[16]

Detailed Protocol:

  • Cell Plating: Seed cancer cells (e.g., K562 for leukemia, or a panel of relevant lines) in a 96-well clear-bottom white plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • Assay Procedure (as per CellTiter-Glo® protocol):

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cellular Target Engagement: Phospho-Substrate Analysis

To confirm that the compound inhibits the target kinase within the cell, one can measure the phosphorylation status of a known downstream substrate of that kinase.[7] A reduction in substrate phosphorylation upon compound treatment provides strong evidence of target engagement.

cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X (Target) Receptor->KinaseX Substrate Substrate KinaseX->Substrate ATP->ADP pSubstrate Phospho-Substrate KinaseX->pSubstrate CellResponse Cell Proliferation, Survival pSubstrate->CellResponse Inhibitor 1,3-dimethyl-5-(pyridin-2-ylsulfanyl) -1H-pyrazol-4-amine Inhibitor->KinaseX

Caption: Hypothetical signaling pathway showing inhibition of Kinase X.

Detailed Protocol (using Western Blot):

  • Cell Treatment: Plate and grow cells to ~70-80% confluency. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). A dose-dependent decrease in the ratio of phospho-substrate to total substrate indicates cellular target engagement and inhibition.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial biological characterization of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine. Based on the well-established role of the pyrazole scaffold in kinase inhibition, these assays will effectively test its potential as a protein kinase inhibitor.[1][3] Positive results from the biochemical assays, coupled with demonstrated antiproliferative activity and on-target effects in cell-based models, would provide a strong foundation for further preclinical development.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Cell Viability Assays. Molecular Devices. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2022). PubMed. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2022). PubMed. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • A new protocol for predicting novel GSK-3β ATP competitive inhibitors. (2011). PubMed. [Link]

  • New Screening Approaches for Kinases. The Royal Society of Chemistry. [Link]

  • The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. ResearchGate. [https://www.researchgate.net/publication/275332612_The_Synthesis_and_Biological_Activities_of_5-4-Substituted_PhenylsulfinylSulfonyl-13-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones]([Link])

  • Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. (2022). Journal of Medicinal Chemistry. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

Sources

Application

Application Note: Preparation and Handling of 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine Stock Solutions

Executive Summary This application note outlines the optimal protocols for the preparation, handling, and long-term storage of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine stock solutions. As a specialized sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note outlines the optimal protocols for the preparation, handling, and long-term storage of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine stock solutions. As a specialized small molecule featuring a pyrazole core, a pyridine ring, and a thioether linkage, maintaining its structural integrity in solution is critical for downstream medicinal chemistry and high-throughput screening (HTS) applications. This guide establishes a self-validating workflow designed to prevent hydration-induced precipitation, oxidative degradation, and concentration drift.

Physicochemical Properties

Understanding the foundational properties of the compound is the first step in designing a robust solvation strategy. The presence of both hydrophobic domains (methylated pyrazole, pyridine) and polar hydrogen-bonding sites (primary amine, pyridine nitrogen) dictates its solvent compatibility.

PropertyValue
Chemical Name 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine
CAS Number 1157093-59-8
Molecular Formula C₁₀H₁₂N₄S
Molecular Weight 220.3 g/mol [1]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Storage Temperature (Solid) 4°C to -20°C (Desiccated)

Rationale & Causality for Solvent and Storage Selection

As a Senior Application Scientist, it is imperative to move beyond merely following instructions to understanding the why behind each methodological choice.

  • Solvent Selection: Anhydrous DMSO (≥99.9% purity) is an aprotic solvent that effectively solvates both polar and non-polar compounds, making it the industry standard for dissolving water-insoluble therapeutic agents[2]. It provides the optimal dielectric constant to solvate the dual nature of this compound's scaffold.

  • Moisture Control & Hydration: DMSO is highly hygroscopic. Atmospheric moisture absorbed during the repeated opening of vials leads to hydration-induced precipitation[3]. This drastically alters the active concentration of the stock solution and introduces massive variability into biological assays[4]. Therefore, equilibrating the solid to room temperature before opening and utilizing inert gas are non-negotiable steps.

  • Oxidation Prevention: The thioether (-S-) linkage and the primary amine (-NH₂) moiety are susceptible to oxidation over time. Purging the headspace of storage vials with Argon or Nitrogen displaces oxygen, mitigating the risk of sulfoxide or sulfone formation.

  • Thermal Management: Repeated freeze-thaw cycles can lead to localized concentration gradients and compound degradation[5]. Creating single-use aliquots establishes a self-validating system where each assay draws from a pristine, untouched stock.

Reconstitution Calculations

To ensure precision, use the following table to determine the exact volume of anhydrous DMSO required to achieve standard stock concentrations.

Formula: Volume (mL) = Mass (mg) /[Molecular Weight ( g/mol ) × Concentration (mol/L)]

Mass of Compound (mg)Volume of DMSO for 10 mM (µL)Volume of DMSO for 50 mM (µL)
1.0453.990.8
5.02269.6453.9
10.04539.3907.9

Experimental Protocol: A Self-Validating System

Phase 1: Preparation and Weighing
  • Equilibration: Remove the sealed vial of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine from cold storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Prevents atmospheric moisture from condensing on the cold powder, which would introduce water into the DMSO stock and trigger downstream precipitation[3].

  • Gravimetric Measurement: Using a calibrated microbalance, weigh the desired mass (e.g., 5.0 mg) into a sterile, low-binding amber glass vial.

    • Self-Validation: Record the exact mass to three decimal places to recalculate the precise DMSO volume required, rather than assuming an exact 5.000 mg transfer.

Phase 2: Solubilization
  • Solvent Addition: Add the calculated volume of sterile-filtered, anhydrous DMSO[2] to achieve the target concentration (e.g., 2269.6 µL for a 10 mM stock from exactly 5.0 mg).

  • Dissolution: Vortex the vial gently for 30–60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature (do not exceed 30°C) for 1–2 minutes.

  • Gravimetric QC: Weigh the vial after solvent addition. Using the density of DMSO (1.10 g/mL)[2], mathematically verify that the correct volume was dispensed to ensure concentration accuracy.

Phase 3: Aliquoting and Storage
  • Aliquoting: Dispense the master stock into single-use volumes (e.g., 50 µL or 100 µL) into sterile, amber polypropylene or glass microcentrifuge tubes.

  • Inert Atmosphere: Gently blow a stream of Argon or Nitrogen gas over the open vials for 3–5 seconds to displace atmospheric air.

    • Causality: Protects the thioether linkage and primary amine from oxidative degradation.

  • Storage: Seal the vials tightly and store immediately at -20°C for short-term use (<1 month) or -80°C for long-term storage (up to 6 months)[5].

Phase 4: Quality Control
  • Visual Inspection: Before freezing, and immediately after thawing an aliquot for use, inspect the solution against a bright light source to ensure no micro-precipitates have formed.

  • Analytical Baseline: Run a 1 µL sample of the newly prepared master stock via LC-MS.

    • Causality: This establishes a purity baseline, confirming the absence of degradation products (e.g., M+16 sulfoxide peaks) prior to long-term storage.

Workflow Visualization

G A Solid Compound (Equilibrate to RT) B Weighing & Verification (Gravimetric QC) A->B Prevent condensation C Solubilization (Anhydrous DMSO) B->C Add solvent D Aliquoting (Single-use volumes) C->D Vortex/Sonicate E Inert Gas Purging (Argon/N2) D->E Prevent oxidation F Storage & QC (-20°C, LC-MS Baseline) E->F Seal tightly

Figure 1: Self-validating workflow for small molecule stock solution preparation.

References

  • [3],[4] Title: HTS library plate rejuvenation using a DMSO-rich atmosphere Source: SLAS Technology / PubMed (NIH) URL:[Link]

  • [5] Title: Studies on Repository Compound Stability in DMSO under Various Conditions Source: SLAS Discovery / ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine

Welcome to the technical support center for the chromatographic analysis of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak tailing during HPLC analysis of this compound. Our approach is rooted in a deep understanding of the analyte's chemical properties and its interaction with HPLC systems.

Understanding the Analyte: A Multifaceted Basic Compound

1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is a molecule with multiple basic centers, making it particularly susceptible to peak tailing in reversed-phase HPLC. The primary culprits for this chromatographic behavior are secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based stationary phases.[1][2]

To effectively troubleshoot, it's crucial to understand the basicity of the different nitrogen-containing functional groups in the molecule:

  • Pyridine Ring: The pyridine nitrogen has a pKa of its conjugate acid around 5.23.[2][3] This means it will be protonated and positively charged at a pH below this value.

  • Primary Arylamine: The arylamine group is also basic, with the pKa of its conjugate acid typically around 4.6.

  • Pyrazole Ring: The pyrazole ring itself has two nitrogen atoms. One is a basic pyrrole-type nitrogen and the other is a pyridine-type nitrogen. The pKa of the conjugate acid of pyrazole is approximately 2.5.

Given the presence of multiple basic sites, the overall charge of the molecule is highly dependent on the mobile phase pH. At a pH below ~2.5, all three basic centers will be protonated, leading to a strongly positive charge and a high potential for interaction with ionized silanols.

Troubleshooting Guide: A Step-by-Step Approach to Symmetrical Peaks

Peak tailing is a common issue that can compromise the accuracy and reproducibility of your analytical method.[1] This guide provides a systematic approach to diagnose and resolve peak tailing for 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine.

Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Mobile Phase Strategies cluster_4 Stationary Phase Strategies Problem Peak Tailing Observed (Tailing Factor > 1.2) System_Check Check for Extra-Column Volume (tubing, connections) Problem->System_Check Start Here Sample_Prep Sample Overload or Inappropriate Solvent? System_Check->Sample_Prep If no issues found Mobile_Phase Mobile Phase Modification Sample_Prep->Mobile_Phase If sample prep is correct Stationary_Phase Stationary Phase Selection Sample_Prep->Stationary_Phase If mobile phase optimization is insufficient pH_Adjust Adjust pH (Low pH: 2.5-3.5) Mobile_Phase->pH_Adjust Additives Use Additives (TEA or Formic Acid) Mobile_Phase->Additives End_Capped Use High-Purity, End-Capped C18 Column Stationary_Phase->End_Capped Polar_Embedded Consider Polar-Embedded Phase Column Stationary_Phase->Polar_Embedded

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine

Welcome to the Technical Support Center for the handling and isolation of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine . As a highly functionalized heterocyclic building block, this compound is critical in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and isolation of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine . As a highly functionalized heterocyclic building block, this compound is critical in the development of kinase inhibitors and CNS-active therapeutics. However, its unique structural triad—a basic pyridine ring, an electron-rich aminopyrazole core, and an oxidation-prone thioether linkage—presents distinct challenges during purification.

This guide is engineered to provide researchers with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity isolation.

Section 1: Troubleshooting Guides & FAQs

Q1: My isolated solid has developed a distinct pink or purple discoloration over time. Is the compound degrading? A: Yes, but typically only at a trace level. The electron-rich 4-amino-1H-pyrazole core is notoriously susceptible to aerobic oxidation, which generates highly conjugated, colored azo or radical-cation species[1]. Even <0.1% of this impurity can deeply color an entire batch.

  • Causality & Solution: This discoloration occurs when the free base is exposed to ambient oxygen and moisture over time. To remediate the issue, reslurry the discolored solid in acetonitrile or isopropanol at room temperature, filter, and dry. To prevent recurrence, always store the purified material under an inert atmosphere (nitrogen or argon) in amber vials.

Q2: LC-MS analysis of my crude mixture shows a persistent +16 Da and +32 Da mass impurity. Standard silica gel chromatography isn't removing it. Why? A: The +16 Da peak typically corresponds to the chemoselective oxidation of the pyridin-2-ylsulfanyl (thioether) moiety to a sulfoxide, or the pyridine nitrogen to an N-oxide. The +32 Da peak represents the sulfone derivative. Thioethers are highly susceptible to oxidation by trace peroxides in solvents or by atmospheric oxygen, a process often accelerated by residual transition metals from upstream cross-coupling steps [2].

  • Causality & Solution: Sulfoxides and N-oxides often co-elute with the parent compound on normal-phase silica due to similar polarities and hydrogen-bonding profiles. Switch to reverse-phase chromatography (C18) using a water/acetonitrile gradient. To prevent oxidation entirely, rigorously degas all extraction solvents and strictly avoid the use of ethereal solvents (e.g., THF, diethyl ether) during workup.

Q3: During recrystallization from ethyl acetate/hexanes, the compound "oils out" (forms a biphasic liquid) instead of forming crystals. How do I induce nucleation? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes supersaturated, but the energy barrier for nucleation is higher than the barrier for forming a solute-rich liquid phase. This molecule possesses multiple hydrogen-bond acceptors (pyridine N, pyrazole N) and a donor (primary amine), leading to complex, disordered intermolecular networks that resist crystallization.

  • Causality & Solution: Shift to a solvent system that actively disrupts these networks. An ethanol/water mixture is highly effective because water acts as a strong hydrogen-bond competitor, forcing the solute to adopt a more ordered crystalline lattice as it cools.

Section 2: Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

This self-validating protocol exploits the distinct pKa values of the basic pyridine and aminopyrazole groups to strip away neutral and acidic impurities prior to crystallization.

  • Dissolution: Dissolve 1.0 g of crude 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine in 20 mL of ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 x 15 mL). The target compound will protonate and partition into the aqueous layer. Validation step: Spot the organic layer on TLC; the UV-active product spot should be completely absent.

  • Organic Wash: Wash the combined acidic aqueous layers with 10 mL of dichloromethane (DCM) to remove trace lipophilic impurities (e.g., unreacted disulfides). Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add saturated aqueous Na₂CO₃ until the pH reaches 8.5–9.0. Note: Avoid strong bases like NaOH, which can trigger base-catalyzed degradation of the thioether.

  • Recovery: Extract the neutralized aqueous layer with fresh EtOAc (3 x 20 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure free base.

Protocol B: Anaerobic Recrystallization
  • Solvent Preparation: Sparge absolute ethanol (EtOH) and deionized water with nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Suspend the semi-pure solid in minimal boiling EtOH (approx. 3-5 mL/g) under a nitrogen atmosphere until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring gently, add the degassed water dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Annealing: Add 1-2 drops of EtOH to clear the turbidity. Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours to maximize lattice formation.

  • Isolation: Filter the resulting crystals rapidly using a Büchner funnel. Wash the filter cake with ice-cold 1:1 EtOH/H₂O (degassed).

  • Drying: Dry the crystals in a vacuum oven at 40 °C with a continuous nitrogen bleed for 24 hours.

Section 3: Quantitative Data - Solvent System Screening

The following table summarizes the quantitative efficacy of various solvent systems evaluated for the recrystallization of the target compound, optimizing for yield and purity while mitigating phase separation.

Solvent SystemRatio (v/v)Recovery Yield (%)Final Purity (LC-MS)Observations & Causality
EtOAc / Hexanes1:3N/AN/AFailed. Severe oiling out due to poor H-bond disruption.
Toluene / Heptane1:265%95.2%Moderate crystallization; trace colored impurities retained in lattice.
IsopropanolNeat72%98.5%Good crystal habit (needles); effectively removes azo impurities.
Ethanol / Water 4:1 84% >99.5% Optimal. Water disrupts disordered H-bonding, preventing oiling out.
AcetonitrileNeat58%99.0%High purity but low yield due to excessive solubility at low temperatures.

Section 4: Purification Workflow Visualization

PurificationWorkflow Start Crude 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl) -1H-pyrazol-4-amine AcidBase Acid-Base Extraction (1M HCl to Na2CO3) Start->AcidBase CheckColor Pink/Purple Discoloration? AcidBase->CheckColor Reslurry Reslurry in MeCN/EtOH (Removes Azo Impurities) CheckColor->Reslurry Yes CheckOxidation M+16/M+32 on LC-MS? CheckColor->CheckOxidation No Reslurry->CheckOxidation Chromatography Reverse-Phase LC (Removes Sulfoxide/Sulfone) CheckOxidation->Chromatography Yes Recrystallize Recrystallization (EtOH/H2O, Degassed) CheckOxidation->Recrystallize No Chromatography->Recrystallize Pure Pure Product (Store under N2) Recrystallize->Pure

Decision tree for the purification of the aminopyrazole thioether derivative.

Section 5: References

  • Title: Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Preclinical Toxicity Profiling: 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine vs. Standard Aminopyrazole Scaffolds

Executive Summary & Scaffold Rationale In modern drug discovery, the pyrazole core is a privileged scaffold frequently utilized in the design of kinase inhibitors and agrochemicals. However, the specific functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the pyrazole core is a privileged scaffold frequently utilized in the design of kinase inhibitors and agrochemicals. However, the specific functionalization of this core dramatically alters its preclinical safety profile. This guide provides an objective, data-driven comparison of the toxicity profile of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine (hereafter referred to as Compound A ) against a traditional reference scaffold, 5-amino-1-phenylpyrazole (Reference B ).

Compound A introduces two critical structural alerts: a 4-amino group and a thioether linkage (pyridin-2-ylsulfanyl). While thioether linkages can improve target binding affinity through flexible hydrophobic interactions, they are highly susceptible to cytochrome P450 (CYP)-mediated bioactivation[1]. This oxidation often yields reactive sulfoxides or sulfones that act as soft electrophiles, leading to idiosyncratic drug-induced liver injury (IDILI)[2]. Furthermore, nitrogen-rich heteroaromatics frequently exhibit off-target binding to the hERG potassium channel, necessitating rigorous cardiovascular safety profiling[3].

This guide evaluates these scaffolds across hepatotoxicity, reactive metabolite formation, and cardiotoxicity, providing researchers with actionable experimental frameworks for lead optimization.

Mechanistic Toxicity Pathways

Understanding the causality behind scaffold toxicity is essential for rational drug design. The toxicity of Compound A is primarily driven by two distinct mechanistic pathways:

  • Hepatic Bioactivation: The thioether sulfur is oxidized by hepatic CYP enzymes (predominantly CYP3A4) into electrophilic reactive metabolites (RMs). These RMs deplete intracellular glutathione (GSH) and covalently bind to hepatic apoproteins, triggering cellular stress and IDILI[4].

  • Cardiotoxicity (hERG Blockade): The basic amine and lipophilic pyridin-2-ylsulfanyl moiety create a pharmacophore that can inadvertently lodge within the inner cavity of the hERG ( Kv​11.1 ) channel. This blocks potassium efflux during ventricular repolarization, prolonging the QT interval and increasing the risk of Torsades de Pointes (TdP)[5].

ToxicityPathways C1 1,3-Dimethyl-5-(pyridin-2-ylsulfanyl) -1H-pyrazol-4-amine CYP CYP450 Metabolism (Hepatic Bioactivation) C1->CYP Hepatic Clearance hERG hERG K+ Channel Interaction C1->hERG Off-target Binding Thio Thioether Oxidation (Sulfoxide/Sulfone) CYP->Thio Bioactivation RM Reactive Metabolites (Electrophiles) Thio->RM Structural Alert GSH GSH Depletion & Protein Adduction RM->GSH Covalent Binding HepTox Hepatotoxicity (Idiosyncratic DILI) GSH->HepTox Cellular Stress QT Action Potential Prolongation hERG->QT K+ Efflux Blockade CardTox Cardiotoxicity (Arrhythmia Risk) QT->CardTox ICH S7B Pathway

Mechanistic pathways of thioether bioactivation and hERG blockade driving scaffold toxicity.

Comparative Toxicity Profiles

The following table synthesizes predictive in vitro toxicity data, comparing the thioether-containing Compound A with the traditional Reference B scaffold.

Assay ParameterCompound A (Thioether-Pyrazole)Reference B (Phenyl-Pyrazole)Risk Assessment & Causality
HepG2 Viability ( IC50​ , 48h) 14.2 µM>50 µMCompound A shows higher intrinsic cytotoxicity, likely due to reactive intermediate accumulation.
GSH Adduct Formation High (85 pmol/mg protein)Low (<5 pmol/mg protein)Thioether oxidation in Compound A acts as a structural alert, generating soft electrophiles[6].
hERG Inhibition ( IC50​ ) 6.8 µM22.4 µMThe basic 4-amino group combined with the lipophilic pyridine ring enhances hERG cavity affinity.
CYP3A4 TDI ( Kinact​/KI​ ) 0.045 µL/min/pmol<0.005 µL/min/pmolCompound A exhibits Time-Dependent Inhibition (TDI), indicating covalent modification of the CYP enzyme.

Analytical Insight: The inclusion of the pyridin-2-ylsulfanyl group significantly increases the liability for both IDILI and QT prolongation. Medicinal chemists must weigh the target-binding benefits of this thioether linkage against the necessity for extensive metabolic optimization (e.g., steric hindrance around the sulfur atom or replacement with an ether/methylene bioisostere).

Step-by-Step Experimental Methodologies

To ensure scientific integrity, toxicity must be evaluated using self-validating experimental systems. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind each procedural choice.

Protocol A: Electrophilic Reactive Metabolite Trapping (GSH Adduction)

Causality: Because reactive metabolites (like sulfoxides) are highly transient, they cannot be measured directly. We use Glutathione (GSH) as a surrogate soft nucleophile. GSH traps the electrophiles generated by CYP oxidation, forming stable adducts that can be quantified via LC-MS/MS.

Self-Validating System Requirements:

  • Positive Control: Acetaminophen (generates NAPQI, rapidly depletes GSH).

  • Negative Control: Verapamil (metabolically stable, no GSH adduction).

  • System Suitability: The assay is only valid if the positive control shows >30% parent compound depletion and the negative control shows <5% depletion.

Step-by-Step Workflow:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (1 mg/mL final protein concentration), 5 mM GSH, and 10 µM of the test compound (Compound A or Reference B) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the bioactivation reaction by adding 1 mM NADPH (the essential electron donor for CYP450 enzymes).

  • Reaction & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Isolation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate the denatured microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer operating in neutral loss scan mode (loss of 129 Da, characteristic of the γ -glutamyl moiety) to identify and quantify GSH adducts.

Protocol B: Functional hERG Potassium Channel Assay (Automated Patch-Clamp)

Causality: Regulatory guidelines () mandate the evaluation of functional K+ current blockade. Simple radioligand binding assays are insufficient because a compound may bind to the channel without altering its gating kinetics[7]. Automated patch-clamp provides a direct, physiological readout of action potential prolongation.

Self-Validating System Requirements:

  • Positive Control: E-4031 (a known, potent hERG blocker).

  • Quality Control Metrics: Seal resistance must exceed 1 GΩ (gigaseal), access resistance must be <10 MΩ, and the baseline current must remain stable for >3 minutes prior to compound addition.

Step-by-Step Workflow:

  • Cell Preparation: Culture CHO cells stably transfected with the Kv​11.1 (hERG) gene. Harvest cells using Detachin and suspend in extracellular recording solution.

  • Patch Establishment: Load the cell suspension onto a planar patch-clamp chip. Apply negative pressure to capture cells in the micro-apertures and establish a >1 GΩ seal.

  • Voltage Protocol: Break the membrane to achieve whole-cell configuration. Apply a standard hERG voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Baseline Recording: Record the peak tail current for 3 minutes to establish a stable baseline.

  • Compound Perfusion: Perfuse Compound A at escalating concentrations (0.1, 1, 3, 10, 30 µM) allowing 3 minutes of equilibration per dose.

  • Data Analysis: Calculate the fractional block of the tail current relative to the baseline. Generate a dose-response curve to determine the IC50​ value.

References

  • Managing the challenge of chemically reactive metabolites in drug development Nature Reviews Drug Discovery[Link]

  • Use of Structural Alerts for Reactive Metabolites in the Application SpotRM Chemical Research in Toxicology[Link]

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential--Questions and Answers U.S. Food and Drug Administration (FDA) Guidance for Industry[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine
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